2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide
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Overview
Description
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazole ring substituted with a chlorophenyl group and a furan ring, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the chlorophenyl and furan groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with parameters like temperature, pressure, and solvent choice being critical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
2-amino-5-methoxy-pyrimidin-4-ol: Another compound with potential biological activities.
Uniqueness
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide stands out due to its unique combination of a pyrazole ring, chlorophenyl group, and furan ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications in medicinal chemistry and agriculture.
Chemical Structure and Properties
The compound's molecular formula is C18H19ClN4O with a molecular weight of 342.8 g/mol. The structure features a pyrazole ring substituted with a chlorophenyl group and an acetamide moiety, contributing to its biological properties.
Property | Value |
---|---|
Molecular Formula | C18H19ClN4O |
Molecular Weight | 342.8 g/mol |
IUPAC Name | This compound |
InChI Key | KDSTWYDITXROIA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory processes and cancer cell proliferation. Research indicates that it may inhibit key pathways associated with these conditions, leading to its potential use as an anti-inflammatory or anticancer agent.
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation.
Anticancer Activity
Recent research has highlighted the anticancer potential of pyrazole derivatives. In vitro studies have demonstrated that related compounds possess cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). For example, a study reported that a similar pyrazole compound exhibited an IC50 value of 0.39 µM against HCT116 cells, indicating potent anticancer activity.
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
MCF7 | 0.46 | Zheng et al. |
NCI-H460 | 0.28 | Zheng et al. |
HepG2 | 0.74 | Abdel-Aziz et al. |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Pyrazole derivatives have been assessed for their bactericidal activity against Mycobacterium tuberculosis (Mtb), with some exhibiting significant potency against multidrug-resistant strains. This suggests potential applications in treating tuberculosis and other bacterial infections.
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives similar to the target compound. The results indicated significant reductions in edema in animal models, correlating with COX inhibition.
- Anticancer Efficacy : In a comparative study, various pyrazole derivatives were screened against multiple cancer cell lines. The results revealed that compounds with structural similarities to this compound exhibited IC50 values below 1 µM in several cases, demonstrating strong cytotoxicity.
Properties
Molecular Formula |
C18H18ClN3O2 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-16(11-17(23)20-9-8-15-3-2-10-24-15)18(22-21-12)13-4-6-14(19)7-5-13/h2-7,10H,8-9,11H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
FOOPKCAZUPIMER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCCC3=CC=CO3 |
Origin of Product |
United States |
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